Endothelin (16-21) amide
Description
Structure
2D Structure
Properties
CAS No. |
122855-39-4 |
|---|---|
Molecular Formula |
C39H58N10O8 |
Molecular Weight |
794.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C39H58N10O8/c1-7-21(5)32(38(56)45-28(34(41)52)14-23-17-43-27-12-10-9-11-25(23)27)49-39(57)33(22(6)8-2)48-37(55)30(16-31(50)51)47-36(54)29(13-20(3)4)46-35(53)26(40)15-24-18-42-19-44-24/h9-12,17-22,26,28-30,32-33,43H,7-8,13-16,40H2,1-6H3,(H2,41,52)(H,42,44)(H,45,56)(H,46,53)(H,47,54)(H,48,55)(H,49,57)(H,50,51)/t21-,22-,26-,28-,29-,30-,32-,33-/m0/s1 |
InChI Key |
FWVZHRHXIMSTNH-IVGDYKFASA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N |
Other CAS No. |
122855-39-4 |
sequence |
HLDIIW |
Synonyms |
endothelin (16-21) amide |
Origin of Product |
United States |
Synthetic Strategies and Derivatization Methodologies for Endothelin 16 21 Amide
Solid-Phase Peptide Synthesis (SPPS) for Endothelin (16-21) Amide and Analogues
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing this compound and its analogues. nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. nih.govbeilstein-journals.org The process is cyclical, involving the deprotection of the N-terminal amino group of the resin-bound amino acid, followed by the coupling of the next protected amino acid. beilstein-journals.org This automated and efficient process allows for the synthesis of complex peptide sequences. beilstein-journals.org Both Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies can be employed for the synthesis of endothelin fragments. nih.gov
The synthesis of peptides with a C-terminal amide, such as this compound, requires the use of specialized resins designed to yield an amide upon cleavage. peptide.comnih.gov The choice of resin is a critical first step that dictates the outcome of the synthesis. Several resins are commonly used for this purpose, each with distinct characteristics and cleavage conditions.
Rink Amide Resin: This is one of the most common resins for producing peptide amides via Fmoc-SPPS. nih.govbiotage.comiris-biotech.de It is cleaved under moderately acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA), which also removes most standard side-chain protecting groups. biotage.comiris-biotech.de
Sieber Amide Resin: The Sieber resin is an alternative that is particularly useful for synthesizing side-chain protected peptide amides because it can be cleaved under very mild acidic conditions (e.g., 1% TFA in dichloromethane). biotage.comiris-biotech.de Its less sterically hindered linker can be advantageous for coupling bulky amino acids compared to the Rink Amide resin. biotage.comiris-biotech.de
4-Methylbenzhydrylamine (MBHA) Resin: This resin is a standard choice for Boc-based SPPS to generate C-terminal amides. peptide.comnih.govnih.gov However, performance can sometimes vary between batches, potentially complicating the synthesis of "difficult" sequences. nih.gov To address this, novel approaches have been developed, such as grafting functionalized benzhydrylamine linkers onto more consistent resins like PAM (phenylacetamidomethyl) resins. nih.gov
| Resin Type | Typical Chemistry | Cleavage Conditions | Key Features | References |
|---|---|---|---|---|
| Rink Amide | Fmoc | Concentrated TFA (e.g., 95%) | Widely used; simultaneous cleavage and side-chain deprotection. | peptide.combiotage.comiris-biotech.de |
| Sieber Amide | Fmoc | Mild acid (e.g., 1% TFA in DCM) | Allows for synthesis of side-chain protected amides; good for sterically hindered sequences. | peptide.combiotage.comiris-biotech.de |
| MBHA | Boc | Strong acid (e.g., HF) | Standard for Boc chemistry; performance can be variable. | peptide.comnih.govnih.gov |
The formation of the amide (peptide) bond between amino acids is a critical step in SPPS, facilitated by coupling reagents. sigmaaldrich.comuniurb.it These reagents activate the C-terminal carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide. beilstein-journals.orguniurb.it The choice of reagent can significantly impact coupling efficiency, reaction time, and the prevention of side reactions like racemization. sigmaaldrich.com
Commonly used coupling reagents are based on phosphonium (B103445) or aminium salts. sigmaaldrich.com
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are highly efficient. sigmaaldrich.com Phosphonium reagents are generally considered to produce "cleaner" reactions as they are less prone to causing chain termination side reactions compared to some aminium salts. sigmaaldrich.com
Aminium/Uronium Salts: This class includes well-known reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). sigmaaldrich.commerckmillipore.com HATU is recognized as one of the most efficient reagents, particularly for difficult couplings, due to the anchimeric assistance provided by its pyridine (B92270) nitrogen. sigmaaldrich.commerckmillipore.com More recent reagents like COMU are based on Oxyma Pure as the leaving group and have also shown high efficiency. sigmaaldrich.commerckmillipore.com
The selection of the coupling reagent is often determined by the specific peptide sequence, as some amino acid couplings are inherently more difficult due to steric hindrance. nih.govmerckmillipore.com
| Reagent | Class | Active Ester Formed | Key Characteristics | References |
|---|---|---|---|---|
| HBTU/TBTU | Aminium/Uronium | OBt | Widely used for routine synthesis. | sigmaaldrich.commerckmillipore.com |
| HATU | Aminium/Uronium | OAt | Highly efficient, especially for difficult couplings, due to the reactivity of the HOAt leaving group. | sigmaaldrich.commerckmillipore.com |
| PyBOP | Phosphonium | OBt | Efficient and less prone to guanidinylation side reactions. | sigmaaldrich.commerckmillipore.com |
| COMU | Aminium/Uronium | Oxyma | A newer generation reagent with high reactivity, considered a good alternative to HATU. | sigmaaldrich.commerckmillipore.com |
Design and Synthesis of Modified this compound Analogues
To improve upon the natural peptide fragment, numerous modified analogues of this compound have been designed and synthesized. acs.org These modifications aim to enhance properties such as metabolic stability, receptor binding affinity, and selectivity. researchgate.netmdpi.com Strategies include amino acid substitutions, backbone modifications like N-methylation, and the introduction of cyclic constraints. researchgate.netnih.govtandfonline.com
Altering the amino acid sequence is a fundamental strategy for modifying peptide function. Substituting specific residues can probe their importance for receptor interaction and introduce new properties. researchgate.net A particularly effective modification is the replacement of a naturally occurring L-amino acid with its D-chiral isomer. researchgate.net This change can induce a different peptide conformation and often confers resistance to enzymatic degradation by proteases, which typically recognize only L-amino acids. researchgate.net
For instance, a mono-D-amino acid scan of the Endothelin (16-21) fragment revealed that substituting the native L-histidine at position 16 with D-Histidine could lead to endothelin antagonists. researchgate.net Similarly, the synthesis of analogues like Ac-[D-Trp16]-ET-1 (16-21) has been explored to investigate the role of specific residues and their chirality in receptor binding. In other endothelin antagonist scaffolds, such as cyclic pentapeptides, the specific chirality of residues like D-Trp and D-Glu was found to be critical for inhibitory activity, as converting them to their L-isomers abolished this property. nih.gov
N-methylation is a powerful technique for enhancing the metabolic stability of peptides. researchgate.netmdpi.com This modification involves replacing the hydrogen atom of a backbone amide bond with a methyl group. mdpi.com This substitution achieves two primary goals: it removes a hydrogen bond donor, which can significantly alter the peptide's preferred conformation, and it provides steric hindrance that blocks the action of proteolytic enzymes. researchgate.netmdpi.com
| Modification Strategy | Example | Primary Impact | Reported Finding | References |
|---|---|---|---|---|
| Chiral Modification | D-His16 substitution in ET(16-21) | Alters conformation; enhances proteolytic resistance | Gave rise to endothelin antagonists. | researchgate.net |
| N-Methylation | N-methylation of the Ile19-Ile20 amide bond in an ET hexapeptide antagonist | Dramatically increases metabolic stability; alters conformation | Increased half-life from ~10 min to over 500 min and enhanced receptor affinity. | acs.orgmdpi.com |
Introducing conformational constraints through cyclization is a widely used strategy in peptide drug design to create more rigid, potent, and stable analogues. tandfonline.commdpi.com For endothelin fragments, various cyclization methods can be employed, including head-to-tail, side-chain-to-side-chain, and head-to-side-chain cyclizations. mdpi.comnih.gov These strategies lock the peptide into a specific bioactive conformation, which can enhance binding affinity and selectivity for a particular receptor subtype. uq.edu.au
In the context of endothelin, the native peptide contains two disulfide bridges (Cys1-Cys15 and Cys3-Cys11) that define its structure. nih.gov Synthetic strategies for analogues often mimic or alter this cyclization. For example, truncated fragments like ET-1(9-21) have been synthesized with a Cys11–Cys15 disulfide bridge to restrict the mobility of the core residues. nih.gov
An innovative cyclization strategy involves replacing a native disulfide bond with a more stable amide linkage. nih.govresearchgate.net In one study, the outer disulfide bond of endothelin-1 (B181129) was replaced with an amide bond between a diaminopropionic acid at position 1 and an aspartic acid at position 15. nih.govresearchgate.net The resulting monocyclic analogue was a potent and specific endothelin antagonist, demonstrating that the bicyclic structure is not strictly essential and that synthetic cyclization can be used to fine-tune biological activity. nih.govnih.gov The cyclization step itself is a challenging reaction that must be performed under specific kinetic conditions, such as high dilution, to favor the desired intramolecular reaction over intermolecular oligomerization. nih.govchemrxiv.org
Structural and Conformational Characterization of Endothelin 16 21 Amide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of C-Terminal Endothelin Fragments
High-resolution NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, providing insights into their dynamic nature under conditions that can mimic a physiological environment.
NMR studies performed on full-length endothelin-1 (B181129) in aqueous solutions have consistently indicated that the C-terminal tail region, encompassing residues 16-21, is highly flexible and lacks a single, well-defined conformation. nih.gov Early two-dimensional ¹H-NMR spectroscopy and distance geometry calculations revealed that while the N-terminal core (residues 1-15) is well-structured, the C-terminal tail does not adopt a preferred conformation and appears to have no specific, stable interactions with the core of the peptide. nih.gov This suggests that in a solution environment, the hexapeptide fragment exists as an ensemble of rapidly interconverting structures.
Later investigations, combining NMR with constrained molecular dynamics, supported these findings, describing a flexible 'hinge' at residue 17 that connects an extended C-terminus to the main bicyclic core of the molecule. nih.gov However, more recent high-resolution NMR studies that utilized advanced computational methods for structure calculation, such as distributed computing, were able to determine a converged structure for the C-terminal. pdbj.org These studies suggested that previous NMR analyses may have been trapped in localized energy minima, underestimating the structural propensity of the C-terminal region. pdbj.org Despite this, the predominant view from most solution-state studies is that the C-terminal tail exhibits significant conformational flexibility.
Table 1: Summary of NMR Findings on the Conformation of Endothelin C-Terminal (16-21)
| Study Type | Key Findings | Reference |
|---|---|---|
| 2D ¹H-NMR Spectroscopy | C-terminal tail (16-21) does not assume a defined conformation in solution. | nih.gov |
| NMR & Molecular Dynamics | A flexible 'hinge' at residue 17 connects an extended C-terminus to the core. | nih.gov |
| High-Resolution NMR with Distributed Computing | Determined a converged, high-resolution structure for the C-terminal, suggesting it is more ordered than previously thought. | pdbj.org |
While the isolated fragment itself has not been extensively studied for helical propensity, computational studies and conformational analyses of the full peptide suggest that segments including these residues can adopt helical organizations. researchgate.net The intrinsic α-helical propensities of the individual amino acids (His, Ile, Asp, Ile, Trp) in this region are varied. However, the solution environment and the absence of stabilizing interactions from the core of the full-length peptide likely prevent the formation of a stable secondary structure in the isolated fragment.
Comparative Structural Studies with Full-Length Endothelins
Comparing the structure of the C-terminal fragment to its conformation within the full-length endothelin molecule reveals significant differences, particularly between structures determined in the solid state (X-ray crystallography) and in solution (NMR).
A striking difference exists between the conformation of the C-terminal tail (residues 16-21) in the crystal structure of human endothelin-1 and the structures determined by NMR in solution. nih.gov
Crystal Structure (PDB ID: 1EDN): X-ray crystallography reveals a well-defined, ordered α-helical conformation for the entire C-terminal tail (residues 16-21). rcsb.org In this state, the tail is structured and its residues are spatially juxtaposed in a manner that is considered important for receptor binding. nih.gov
NMR Solution Structure: As detailed in section 3.1, the majority of NMR studies depict the C-terminal tail as conformationally flexible and lacking a persistent, ordered secondary structure in aqueous environments. nih.govnih.gov
This discrepancy is significant and highlights the influence of the environment on the peptide's conformation. nih.gov The crystal packing forces in the solid state may stabilize the helical conformation, whereas the peptide has more conformational freedom in solution. It has been proposed that the bioactive conformation, adopted upon binding to its receptor, may more closely resemble the helical structure seen in the crystal state.
Table 2: Comparison of C-Terminal (16-21) Conformation by Method
| Method | Environment | Observed Conformation of Residues 16-21 | Key Characteristics |
|---|---|---|---|
| X-ray Crystallography | Solid state (crystal) | α-helical rcsb.org | Ordered, well-defined secondary structure. |
Molecular Modeling and Computational Approaches to Conformational Landscape
Molecular modeling and computational simulations provide valuable tools to explore the conformational landscape of the Endothelin (16-21) amide fragment and understand the factors governing its structure.
Constrained molecular dynamics simulations have been used in conjunction with NMR data to refine the solution structure of endothelin-1. nih.gov These studies helped to characterize the flexibility of the C-terminal tail, particularly the "hinge" region around residue 17, which allows the extended C-terminus to move relative to the peptide's core. nih.gov
Computational studies focusing on structure-activity relationships have often modeled the C-terminal region as helical, consistent with the crystal structure, to probe its interactions with endothelin receptors. researchgate.net These models suggest that residues on one face of the C-terminal helix are crucial for binding. nih.gov Molecular dynamics simulations of endothelin-1 complexed with its receptor can also offer insights into how the flexible C-terminal tail might adapt and stabilize into a more ordered conformation upon binding. These computational approaches are critical for bridging the gap between the disordered solution structure and the ordered, functional state of the peptide fragment.
Endothelin Receptor Interactions and Binding Properties of Endothelin 16 21 Amide
Endothelin Receptor Subtypes: ETA and ETB Characterization
Endothelins, a family of 21-amino acid peptides, exert their diverse physiological effects through two primary G protein-coupled receptors (GPCRs): the endothelin type A (ETA) and type B (ETB) receptors. These receptors, belonging to the rhodopsin-type receptor superfamily, are characterized by a seven-transmembrane domain structure. While both are activated by endothelins, they exhibit distinct ligand affinities, tissue distribution, and downstream signaling pathways, leading to often opposing physiological responses.
ETA Receptor:
The ETA receptor demonstrates a higher affinity for endothelin-1 (B181129) (ET-1) and endothelin-2 (ET-2) compared to endothelin-3 (ET-3). Primarily located on vascular smooth muscle cells, its activation is predominantly associated with vasoconstriction and cell proliferation. Upon ET-1 binding, the ETA receptor couples to Gq/11 and Gs proteins. This coupling initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to the contractile response of smooth muscle cells. The ETA receptor is also implicated in mitogen-activated protein kinase (MAPK) activation, which plays a role in cellular growth and proliferation.
ETB Receptor:
In contrast to the ETA receptor, the ETB receptor binds all three endothelin isoforms (ET-1, ET-2, and ET-3) with equally high affinity. Its distribution is more widespread, with significant expression on vascular endothelial cells, as well as smooth muscle cells. The functional role of the ETB receptor is multifaceted and location-dependent. On endothelial cells, its activation leads to the release of vasodilators such as nitric oxide (NO) and prostacyclin, promoting vasorelaxation. This vasodilation is a key counter-regulatory mechanism to the vasoconstrictive effects of ETA receptor activation. The ETB receptor is also involved in the clearance of circulating endothelin-1. However, when located on smooth muscle cells, ETB receptor activation can also contribute to vasoconstriction. The ETB receptor couples to Gq and Gi proteins. The Gq coupling leads to a similar signaling pathway as the ETA receptor, while Gi coupling can inhibit adenylyl cyclase.
A third endothelin receptor subtype, ETC, has been identified in non-mammalian vertebrates, but its presence and function in mammals remain less characterized.
Key Characteristics of ETA and ETB Receptors
| Feature | ETA Receptor | ETB Receptor |
| Ligand Affinity | ET-1 = ET-2 >> ET-3 | ET-1 = ET-2 = ET-3 |
| Primary Location | Vascular Smooth Muscle Cells | Endothelial Cells, Smooth Muscle Cells |
| Primary Function | Vasoconstriction, Proliferation | Vasodilation (via NO), ET-1 Clearance, Vasoconstriction |
| G Protein Coupling | Gq/11, Gs | Gq, Gi |
Binding Affinity and Selectivity Profiling of Endothelin (16-21) Amide for ETA and ETB Receptors
This compound is a C-terminal fragment of endothelin-1. Research has demonstrated that this hexapeptide and its analogues exhibit a notable selectivity for the ETB receptor subtype over the ETA receptor. This selectivity is a key characteristic that distinguishes it from the parent molecule, endothelin-1, which binds with high affinity to both receptor subtypes.
Studies utilizing radioligand binding assays have been instrumental in elucidating the binding profile of endothelin (16-21) and its related compounds. For instance, the linear analogue Suc-[Glu⁹,Ala¹¹,¹⁵]-endothelin-1(8-21), also known as IRL-1620, which shares the C-terminal sequence, has been shown to be a potent and highly selective ETB receptor agonist. In competitive binding experiments, IRL-1620 displays a significantly higher affinity for the ETB receptor, with reported Ki values in the picomolar range (e.g., 16 pM), while its affinity for the ETA receptor is in the micromolar range (e.g., 19 µM), indicating a selectivity ratio (Ki ETA / Ki ETB) of approximately 120,000.
Similarly, studies with radiolabeled IRL-1620 ([¹²⁵I]IRL-1620) have confirmed its high selectivity for ETB receptors in various tissues, including rat and dog cerebellum, and rat and human lung, as well as in cloned human ETB receptors. These studies showed no detectable binding of [¹²⁵I]IRL-1620 to cloned human ETA receptors.
The C-terminal hexapeptide, endothelin-(16-21), has been shown to discriminate between different endothelin receptors. While the free acid form, endothelin (16-21), is a more potent endothelium-dependent vasodilator than its amide counterpart, both demonstrate a preference for what are now understood to be ETB-mediated effects.
The selectivity of these C-terminal fragments for the ETB receptor is attributed to the structural differences between the ETA and ETB receptor binding pockets. The N-terminal region of endothelin-1 is crucial for high-affinity binding to the ETA receptor, and its absence in fragments like this compound results in a significant loss of affinity for this subtype.
Binding Affinity of ETB Selective Ligands
| Compound | Receptor Subtype | Ki (nM) |
| IRL-1620 | ETB | 0.016 |
| ETA | 1900 | |
| Endothelin-1 | ETA | ~Subnanomolar |
| ETB | ~Subnanomolar |
Molecular Mechanisms of Receptor Recognition and Activation
Recent advancements in structural biology, particularly cryo-electron microscopy, have provided significant insights into the molecular mechanisms governing the recognition of endothelin peptides by their receptors and the subsequent activation process. These studies have revealed the intricate details of how ligands like this compound interact with the receptor and induce the conformational changes necessary for signaling.
Role of the C-Terminal Region in Orthosteric Pocket Interaction
The C-terminal region of endothelin peptides, which corresponds to the sequence of this compound, plays a crucial role in the interaction with the orthosteric binding pocket of both ETA and ETB receptors. Structural analyses have shown that this C-terminal portion inserts deeply into the receptor core.
Specifically, the C-terminal residues from Asp18 to Trp21 adopt an extended conformation and penetrate the transmembrane helical bundle. The terminal tryptophan residue (Trp21) is of particular importance, as its side chain is directed towards the bottom of the binding pocket. Here, it engages in key interactions, including a π-cation interaction with a conserved lysine (B10760008) residue (K1823.33) and a direct interaction with a tryptophan residue (W3366.48) within the highly conserved CWxP6.50 motif, which is essential for the activation of class A G protein-coupled receptors.
The C-terminal carboxylate group and the side chain of Asp18 form an electrostatic interaction network with charged residues within the ETB receptor, further stabilizing the bound state. The extracellular portion of the receptor, including the N-terminal tail and the extracellular loops, forms a "lid-like" structure over the orthosteric pocket, contributing to the characteristically slow dissociation rate of endothelin peptides.
Agonist-Induced Conformational Changes in Receptor Transmembrane Helices
The binding of an agonist to the endothelin receptor initiates a cascade of conformational changes within the transmembrane (TM) helices, ultimately leading to the activation of intracellular signaling pathways. In the inactive state, the TM helices are loosely packed. Upon agonist binding, a significant rearrangement occurs.
Structural studies have demonstrated that upon endothelin-1 binding to the ETB receptor, TM2, TM6, and TM7 move inwards, while TM1 moves outwards. These movements cause the orthosteric pocket to contract, resulting in a more compact conformation that tightly accommodates the ligand.
These initial conformational changes at the extracellular side of the receptor propagate to the intracellular side, where the G proteins couple. A key event in this process is the outward movement of the intracellular end of TM6. This movement opens up a cavity on the cytoplasmic face of the receptor, allowing for the binding and activation of G proteins. The collapse of an allosteric sodium ion binding site, a conserved feature among class A GPCRs, is also involved in this activation process.
The specific conformational changes induced by different agonists can vary, leading to biased agonism, where a ligand preferentially activates certain signaling pathways over others. While the general principles of agonist-induced conformational changes are conserved among GPCRs, the specifics of these movements in the endothelin receptors provide a structural basis for understanding their unique signaling properties.
Structure-Activity Relationship (SAR) Studies of Endothelin (1-21) Amide and Analogues
Structure-activity relationship (SAR) studies on this compound and its analogues have been crucial in identifying the key structural features required for potent and selective agonistic activity at the ETB receptor. These studies have systematically explored the effects of amino acid substitutions, truncations, and modifications to the peptide backbone.
Key Findings from SAR Studies:
Importance of the C-Terminal Hexapeptide: The C-terminal hexapeptide sequence, His-Leu-Asp-Ile-Ile-Trp (residues 16-21), has been identified as the minimum fragment of endothelin-1 that retains biological activity, albeit with a preference for the ETB receptor.
Essential Residues for Activity:
C-Terminal Carboxylic Acid: A free carboxylic acid at the C-terminus is essential for activity. Amidation at this position, as in this compound, significantly reduces potency.
Tryptophan-21 (Trp-21): The L-configuration of Trp-21 is critical for biological activity.
Aspartic Acid-18 (Asp-18): The beta-carboxylic acid function of Asp-18 is necessary for activity.
Leucine-17 (Leu-17) and Histidine-16 (His-16): The presence of Leu-17 and the imidazole (B134444) moiety of His-16 are also important for the contractile activity observed in some tissues.
Truncation and Substitution Effects:
Shorter fragments of the C-terminal hexapeptide generally show reduced or no activity.
Substitution of His-16 with bulky aromatic amino acids has been explored in the development of ETB-selective antagonists.
Comparison with Sarafotoxin: The C-terminal hexapeptide of sarafotoxin, a structurally related snake venom peptide, is devoid of the biological activity seen with the corresponding endothelin fragment, suggesting subtle but important differences in receptor interaction.
These SAR studies have not only elucidated the molecular requirements for ETB receptor activation by C-terminal endothelin fragments but have also guided the design of more potent and selective ETB receptor agonists and antagonists. The insights gained from these studies are fundamental to the ongoing development of novel therapeutics targeting the endothelin system.
Summary of Key Structural Requirements for Activity
| Structural Feature | Importance for Activity |
| C-Terminal Hexapeptide | Minimum active fragment |
| Free C-Terminal Carboxylic Acid | Essential |
| L-Configuration of Trp-21 | Critical |
| Beta-Carboxylic Acid of Asp-18 | Necessary |
| Presence of Leu-17 and His-16 | Important |
Essential Structural Determinants for Biological Activity
The biological activity of this compound is highly dependent on precise structural and stereochemical characteristics. Studies have identified several key determinants that are crucial for its ability to bind to and activate endothelin receptors, particularly evident in its contractile activity on guinea-pig bronchus.
A critical feature for the biological activity of this compound is the presence of a free carboxylic acid at the C-terminus. This functional group is considered essential for the peptide's interaction with the endothelin receptor. Esterification or amidation of this carboxylic acid group leads to a significant reduction or complete loss of biological activity, highlighting its importance in receptor binding and activation.
The stereochemistry of the amino acid residues, particularly at the C-terminus, plays a pivotal role in the biological function of this compound. The L-configuration of the Tryptophan residue at position 21 (Trp-21) is essential for its activity. Substitution of L-Trp-21 with its D-enantiomer results in a dramatic loss of biological potency, indicating a strict stereochemical requirement at this position for proper receptor interaction. The loss of Trp-21 has been shown to completely abolish activity.
Specific amino acid residues within the hexapeptide sequence are crucial for its biological activity. The imidazole moiety of Histidine at position 16 (His-16) is necessary for its contractile effects. The presence of Leucine (B10760876) at position 17 (Leu-17) and the β-carboxylic function of Aspartic acid at position 18 (Asp-18) are also identified as essential for maintaining biological activity. nih.gov Modifications or substitutions of these residues can lead to a significant decrease in the peptide's ability to elicit a biological response. For instance, amidation of the Asp-18 residue results in a loss of contractile effects.
Impact of Peptide Modifications on Receptor Binding and Selectivity
Modifications to the peptide sequence of this compound have a profound impact on its binding affinity for the two major endothelin receptor subtypes, ETA and ETB, and can alter its selectivity profile. While the native hexapeptide shows some preference for the ETB receptor, various substitutions can enhance this selectivity or even convert the peptide into an antagonist.
Systematic replacement of each amino acid residue with alanine (B10760859) (Ala-scan) has revealed that the C-terminal residues, particularly Asp-18, Isoleucine at position 20 (Ile-20), and most importantly, Trp-21, are critical for receptor binding. nih.gov In contrast, substitutions at positions 16, 17, and 19 with alanine have a less pronounced effect on binding activity. nih.gov
Further studies have shown that substitutions at the His-16 position can lead to analogues with significantly enhanced binding affinity, often resulting in potent antagonists. A mono-D-amino acid scan of the ET(16-21) sequence revealed that substitution at the Histidine position can give rise to analogues with enhanced binding affinity.
The following interactive table summarizes the binding affinities of selected this compound analogues for ETA and ETB receptors.
| Compound/Modification | ETA Receptor Binding Affinity (Ki or IC50) | ETB Receptor Binding Affinity (Ki or IC50) | Selectivity (ETA/ETB) |
| Endothelin-1 (ET-1) | 40 pM | 5 pM | 8 |
| Endothelin-3 (ET-3) | 15 nM | 8 pM | 1900 |
| ET-1 (16-21) | 0.1 mM (IC50) | - | - |
| Suc-[Glu9,Ala11,15]-ET-1(8-21) (IRL 1620) | 1.9 µM (Ki) | 16 pM (Ki) | ~120,000 |
This table is based on data from multiple sources and experimental conditions may vary.
The development of analogues such as IRL 1620, a highly potent and specific ETB receptor agonist, demonstrates how modifications outside the C-terminal hexapeptide, combined with knowledge of the structure-activity relationships of the 16-21 sequence, can lead to compounds with dramatically altered receptor selectivity. nih.govresearchgate.net The N-terminal succinylation and specific amino acid substitutions in the N-terminal region of this truncated analogue contribute to its high ETB selectivity. nih.gov This underscores the importance of the C-terminal hexapeptide as a foundational structure for the design of novel endothelin receptor ligands with tailored selectivity profiles.
Cellular and Subcellular Mechanisms of Action of Endothelin 16 21 Amide
Intracellular Signal Transduction Pathways Mediated by Endothelin Receptors
Endothelin receptors, primarily subtypes ETA and ETB, are G-protein coupled receptors (GPCRs) that, upon activation by the full-length Endothelin-1 (B181129) peptide, trigger a cascade of intracellular events. nih.govnih.gov These receptors can couple to various G-protein subtypes, including Gq/11, Gs, and Gi/o, leading to diverse downstream signaling. biorxiv.org
The canonical signaling for Endothelin-1 involves the activation of ETA and ETB receptors, which are coupled to G-proteins. nih.govguidetopharmacology.org This interaction initiates downstream signaling cascades that regulate a multitude of cellular functions. However, the structural integrity of the endothelin peptide, particularly its disulfide bonds, is crucial for this interaction. Research on various endothelin derivatives has shown that fragments lacking these structural features, such as Ac-ET-1[16–21], result in a loss of agonism and the ability to effectively initiate G-protein-mediated signaling. nih.gov This suggests that Endothelin (16-21) amide, as a C-terminal fragment, does not directly activate the primary G-protein signaling pathways typically associated with the full Endothelin-1 peptide.
| Ligand | Receptor Interaction | G-Protein Coupling | Downstream Signaling |
| Endothelin-1 (Full Peptide) | Agonist at ETA and ETB receptors. nih.gov | Couples to Gq/11, Gs, and Gi/o. biorxiv.org | Activates Phospholipase C, leading to IP3 and DAG production. tocris.com |
| This compound | Weak or inactive at ETA receptors; potential ETB agonist. nih.govpeptide.com | Loss of agonism; does not effectively couple to G-proteins in the same manner as ET-1. nih.gov | Does not significantly activate canonical downstream G-protein cascades. |
A primary consequence of Endothelin-1 receptor activation is the modulation of intracellular second messengers, notably calcium (Ca²⁺) and cyclic adenosine (B11128) monophosphate (cAMP). Activation of the Gq/11 pathway by Endothelin-1 stimulates phospholipase C (PLC), which generates inositol (B14025) 1,4,5-trisphosphate (IP₃). tocris.comnih.gov IP₃ subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular Ca²⁺. This is often followed by an influx of extracellular Ca²⁺, leading to a sustained elevation in cytosolic calcium levels. nih.govglaukomforschung.ch
The relationship with cAMP is more complex. While some pathways initiated by endothelin can lead to a reduction in intracellular cAMP, others may cause an increase, depending on the receptor subtype and cell type involved. mdpi.com For instance, neuropeptide Y-stimulated Endothelin-1 release can be linked to Gi-coupled receptors that reduce cAMP. mdpi.com Conversely, studies in tracheal epithelial cells have shown that elevated cAMP levels can inhibit Endothelin-1 release. mdpi.com Given that this compound shows a loss of agonism for typical G-protein coupling, it is unlikely to directly induce these significant changes in intracellular calcium or cAMP levels that are characteristic of the full peptide. nih.gov
Modulation of Cellular Responses in In Vitro Models
In vitro studies reveal that this compound's effects on cellular responses are highly specific and often divergent from those of Endothelin-1.
Contrary to the potent vasoconstrictor effects of Endothelin-1, in vitro studies on isolated rat superior mesenteric beds have demonstrated that this compound does not possess vasoconstrictor properties. nih.govresearchgate.netnih.gov In fact, the non-amidated Endothelin (16-21) fragment was found to be an endothelium-dependent vasodilator, although it was significantly less potent than acetylcholine (B1216132). nih.govnih.govmedchemexpress.com The amide version of the fragment was approximately 500 times less potent as a vasodilator than the free acid form. nih.govnih.gov This indicates that not only does the fragment lack the contractile activity of the parent peptide, but its capacity to induce relaxation is also heavily attenuated by amidation.
Endothelin-1 is a well-established mediator of cardiac myocyte hypertrophy, characterized by increased protein synthesis and cell size. nih.govnih.govnih.govpnas.org It also exerts a potent positive inotropic effect, enhancing the contractile amplitude of cardiomyocytes, partly by sensitizing the myofilaments to calcium. uni-regensburg.denih.gov These effects are primarily mediated through the ETA receptor. nih.gov
There is a lack of direct evidence from the reviewed studies showing that this compound induces similar hypertrophic or contractile responses in cardiac myocytes. The established hypertrophic and inotropic effects are consistently attributed to the full-length Endothelin-1 peptide, which effectively activates the necessary G-protein-mediated signaling pathways that the 16-21 fragment does not. nih.govpnas.org
Endothelin-1 is a known mitogen that promotes the proliferation of vascular smooth muscle cells (VSMCs) and contributes to vascular remodeling. oup.complos.orgahajournals.orgbjbms.org Furthermore, Endothelin-1 plays a significant role in fibrosis by stimulating the production of extracellular matrix (ECM) proteins, such as collagen, in fibroblasts and mesangial cells. aging-us.commdpi.com These effects are critical in the pathophysiology of various cardiovascular and renal diseases. oup.comaging-us.com While direct studies on the amide fragment are limited, a related acetylated fragment, Ac-Endothelin-1 (16-21), has been reported to activate fibroblasts and promote the production of extracellular matrix, suggesting a potential role for this C-terminal sequence in fibrotic processes.
| Cellular Response | Effect of Endothelin-1 | Effect of this compound |
| Smooth Muscle Contraction | Potent vasoconstriction. nih.gov | No vasoconstrictor action observed in vitro. nih.govresearchgate.net |
| Cardiac Myocyte Contractility | Positive inotropic effect (increased contractile amplitude). uni-regensburg.denih.gov | No direct evidence of effect. |
| Cardiac Myocyte Hypertrophy | Induces hypertrophy (increased cell size and protein synthesis). nih.govnih.gov | No direct evidence of effect. |
| VSMC Proliferation | Mitogenic; promotes proliferation. plos.orgbjbms.org | No direct evidence of effect. |
| ECM Production | Stimulates production of collagen and other ECM proteins. aging-us.commdpi.com | Related fragment Ac-ET-1(16-21) reported to promote ECM production. |
Enzymatic Biotransformation and Metabolic Stability of Endothelin 16 21 Amide
Identification of Peptidases Involved in Endothelin Fragment Degradation
The degradation of Endothelin (16-21) amide and its parent molecule, endothelin-1 (B181129), involves several key enzymes that cleave the peptide at specific sites, leading to its inactivation.
Deamidase Activity and C-Terminal Cleavage
The C-terminal amide of this compound is a potential target for deamidases. Deamidation, the conversion of a C-terminal amide to a free carboxylic acid, can significantly alter the biological activity of a peptide. In the case of Endothelin (16-21), the free acid form is considerably more potent than its amidated counterpart, suggesting that deamidase activity could play a role in modulating its physiological effects. ed.ac.ukresearchgate.net
Deamidase, an enzyme found in various cells including those of the vascular endothelium, has been shown to inactivate endothelin-1 by cleaving the C-terminal tryptophan residue. nih.gov This action highlights the importance of the C-terminal integrity for the biological function of endothelin and its fragments. The hydrolysis of endothelin-1 by deamidase from bovine aortic endothelial cells has been measured at a rate of 5.9 nmol/min per milligram of protein at pH 5.5 and 23°C. nih.gov This activity is inhibited by diisopropyl fluorophosphate, a known inhibitor of deamidases. nih.gov
Neutral Endopeptidase (NEP) and Other Metalloproteases
Other metalloproteases also contribute to the metabolism of endothelin-1 and its fragments. For instance, an enzyme released from the rat isolated perfused mesentery has been shown to rapidly degrade endothelin-1, an effect that is inhibited by the metallopeptidase inhibitor 1,10-phenanthroline. nih.gov
Cathepsin G, a serine protease released by activated neutrophils, is another key enzyme in the degradation of endothelin-1. nih.gov A major cleavage site for cathepsin G in endothelin-1 has been identified at the His16-Leu17 bond, which lies within the this compound sequence. nih.gov This direct cleavage would lead to the rapid inactivation of the peptide. The involvement of cathepsin G suggests a link between inflammation and the metabolic stability of endothelin fragments.
The following table summarizes the kinetic parameters for the degradation of Endothelin-1 by relevant enzymes. It is important to note that these values are for the full-length peptide and serve as an indicator of the potential enzymatic activity on its C-terminal fragment, this compound.
Table 1: Kinetic Parameters of Enzymes Degrading Endothelin-1
| Enzyme | Source | Substrate | Km (µM) | kcat (s-1) | pH Optimum |
|---|---|---|---|---|---|
| Deamidase | Bovine Aortic Endothelial Cells | Endothelin-1 | - | - | 5.5 |
| Cathepsin E | Human | Big Endothelin-1 | 0.61 | 1.1 | ~5.5 |
Data for this compound is not available. Km (Michaelis constant) and kcat (turnover number) values are for the conversion of Big Endothelin-1 to Endothelin-1 by Cathepsin E and are provided for comparative purposes.
Factors Influencing Enzymatic Degradation Rates
The rate of enzymatic degradation of this compound is influenced by a variety of factors, including the local concentration of peptidases, pH, and temperature. For instance, the activity of deamidase is more effective at an acidic pH. nih.gov
Inflammatory conditions can also significantly impact the metabolic stability of this peptide. The release of proteases like cathepsin G from activated neutrophils during inflammation can lead to an accelerated degradation of endothelin fragments in the local microenvironment. nih.gov
The primary sequence and the three-dimensional structure of the peptide itself are also critical determinants of its susceptibility to enzymatic cleavage. The presence of specific amino acid residues and their conformation can either facilitate or hinder the binding of peptidases to their cleavage sites.
Advanced Experimental Models and Methodologies in Endothelin 16 21 Amide Research
In Vitro Organ Bath and Tissue Preparations for Functional Assays
Isolated organ bath experiments are fundamental in characterizing the functional responses to Endothelin (16-21) amide. These assays allow for the precise measurement of tissue contraction or relaxation in a controlled environment, providing insights into receptor subtypes and signaling pathways.
Guinea-Pig Bronchus Contractile Studies
The guinea-pig bronchus has been identified as a particularly sensitive preparation for studying the effects of Endothelin (16-21). nih.govnih.gov Structure-activity relationship studies have utilized this model to demonstrate that the contractile activity of the C-terminal hexapeptide is dependent on very specific structural requirements, which strongly suggests a receptor-mediated interaction. nih.govnih.gov
Key findings from these studies indicate that the following molecular features are essential for its biological activity in the guinea-pig bronchus:
The presence of a C-terminal free carboxylic function.
The L-configuration of the Tryptophan-21 residue.
The β-carboxylic function of Aspartate-18.
The presence of Leucine-17.
The imidazole (B134444) moiety of Histidine-16. nih.govnih.gov
Notably, the corresponding C-terminal hexapeptide of sarafotoxin, Sarafotoxin (16-21), was found to be devoid of biological activity in this preparation, suggesting the existence of distinct receptors for the endothelin/sarafotoxin family within the guinea-pig bronchus. nih.govnih.gov
Rat Thoracic Aorta Ring Assays
Rat thoracic aorta ring assays are a standard model for investigating vasoconstriction. nih.govthermofisher.com In this preparation, rings of the thoracic aorta, often with the endothelium removed, are mounted in organ baths to measure isometric tension. nih.govnih.gov This model is predominantly used to study ETa receptor-mediated effects, as this receptor subtype is prevalent in the vascular smooth muscle of the rat aorta. nih.gov While Endothelin-1 (B181129) (ET-1) induces potent, concentration-dependent contractions in this assay, studies on various ET-1 fragments have shown that analogues of the C-terminal portion, such as Endothelin (16-21), exhibit little to no activity in the rat thoracic aorta, indicating a lack of significant interaction with ETa receptors. nih.gov This inactivity in an ETa-rich tissue, contrasted with its activity in other tissues, underscores its selectivity.
Guinea-Pig Lung Parenchyma Strip Bioassays
The guinea-pig lung parenchyma strip is a pharmacological preparation known to have a predominant population of ETb receptors. nih.gov This bioassay is employed to assess the activity of compounds specifically targeting this receptor subtype. nih.gov In these experiments, strips of lung parenchyma are mounted in organ baths, and contractile responses are measured. nih.gov While this model is effective for studying ETb agonists, research focusing on a series of truncated and modified ET-1 analogues found that many C-terminal fragments, including those related to the (16-21) sequence, did not produce substantial effects in the guinea-pig lung parenchyma bioassay. nih.gov This suggests that while Endothelin (16-21) and its amide are known to interact with ETb receptors, the specific receptor subtype or signaling pathway in the lung parenchyma may differ from that in other tissues where it shows activity.
Rat Isolated Mesenteric Bed Studies
The isolated superior mesenteric arterial bed of the rat is a critical model for studying endothelium-dependent vasorelaxation. nih.govnih.gov In this preparation, the vascular bed is perfused with a physiological solution and pre-contracted with an agent like methoxamine (B1676408) to establish a stable tone. nih.govnih.gov The effects of vasodilator substances can then be quantified.
Studies using this model have shown that Endothelin (16-21) and its amide produce endothelium-dependent vasorelaxation. nih.govnih.gov However, this compound was found to be significantly less potent than its free acid counterpart and acetylcholine (B1216132). nih.govnih.gov Importantly, neither Endothelin (16-21) nor its amide demonstrated any vasoconstrictor actions in this in vitro model. nih.govresearchgate.net This vasorelaxant effect suggests the presence of a specific receptor on the endothelium, distinct from the receptors that mediate vasoconstriction in the vascular smooth muscle of the mesentery. nih.govresearchgate.net
| Compound | Effect | Relative Potency Compared to Acetylcholine | Endothelium-Dependent |
|---|---|---|---|
| Acetylcholine | Vasodilation | - | Yes |
| Endothelin (16-21) | Vasodilation | ~10 times less potent | Yes |
| This compound | Vasodilation | ~500 times less potent than the free acid | Yes |
| Sodium Nitroprusside | Vasodilation | ~200 times less potent (in presence of endothelium) | No |
Isolated Adult Rat Ventricular Myocyte Experiments
To investigate the direct effects of endothelins on cardiac muscle at a cellular level, researchers use isolated adult rat ventricular myocytes. nih.gov These experiments allow for the measurement of changes in cell contractility and intracellular ion concentrations in response to pharmacological agents. Studies have demonstrated that endothelin is a potent positive inotropic agent in mammalian heart muscle. nih.gov The mechanism involves, in part, an increase in intracellular pH (pHi) which sensitizes the cardiac myofilaments to intracellular calcium. nih.gov This effect is mediated by the stimulation of the sarcolemmal Na+-H+ exchanger through a protein kinase C-dependent pathway. nih.gov While these studies primarily focus on the full Endothelin-1 peptide, they establish a methodological framework that can be applied to investigate whether fragments like this compound share or influence these cardiac cellular mechanisms.
Cellular Culture Models for Investigating this compound Effects
Cell culture models provide a controlled environment to study the molecular and cellular mechanisms of this compound action, free from the systemic complexities of whole organisms.
Various endothelial cell lines are employed to study the synthesis, processing, and receptor-binding of endothelins. Human umbilical vein endothelial cells (HUVECs) and the human endothelial cell line EA.hy926 are prominent models. biologists.com These cells are known to produce and secrete endothelin-1 and express endothelin receptors. biologists.com Research using these cells often involves studying the effects of substances on endothelin-converting enzyme (ECE), the enzyme responsible for producing mature endothelin from its precursor. biologists.com While direct studies on this compound in these specific culture models are not extensively detailed, these systems are ideal for investigating its interaction with endothelial ETb receptors, which mediate vasodilation, and for exploring its potential role in modulating endothelin production or signaling at the cellular level.
Primary cultures of vascular smooth muscle cells (VSMCs) from sources like the rat thoracic aorta are used to investigate the direct effects of compounds on the cells that mediate vasoconstriction. ahajournals.org These cells are used to study signaling pathways, such as protein kinase C activation and changes in nitric oxide synthesis, in response to endothelin receptor stimulation. ahajournals.org Given that this compound shows little to no contractile activity in ETa-dominant tissues, VSMC cultures are primarily used as a comparative model to confirm its lack of direct vasoconstrictor effect and to investigate any potential modulatory roles on ETa receptor signaling initiated by other agonists.
| Cell Model | Source | Primary Use in Endothelin Research | Relevance for this compound |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Human | Studying ET-1 production, secretion, and receptor binding. | Investigating interactions with endothelial ETb receptors. |
| EA.hy926 Cells | Human (fused HUVEC line) | Long-term studies of endothelial functions and ET signaling. | Model for ETb-mediated signaling pathways. |
| Vascular Smooth Muscle Cells (VSMCs) | Rat Aorta | Investigating vasoconstrictor signaling pathways (ETa receptor-mediated). | Confirming lack of direct contractile effect and studying potential modulatory roles. |
Vascular Endothelial and Smooth Muscle Cell Lines
Research into the effects of this compound on the vasculature has heavily relied on integrated tissue preparations that maintain the crucial interaction between endothelial and smooth muscle cells. The rat isolated superior mesenteric bed is a primary model used for these investigations. researchgate.netnih.gov In this ex vivo system, the vascular bed is perfused and pre-contracted with an alpha-adrenergic agonist like methoxamine to establish a stable tone, allowing for the study of vasodilator compounds. nih.gov
Experiments using this model have demonstrated that this compound elicits a vasorelaxant response. researchgate.netnih.gov This effect is critically dependent on the presence of an intact endothelium, as its removal abolishes the relaxation, indicating that the peptide acts directly on endothelial cells to trigger the release of a vasodilating factor. nih.gov Further findings reveal that this compound does not possess direct vasoconstrictor properties, as it fails to induce contraction in the isolated mesenteric bed, an action that would be mediated by vascular smooth muscle cells. researchgate.netnih.gov
The potency of the amide form is significantly lower than its free acid counterpart, Endothelin (16-21). While Endothelin (16-21) is approximately 10 times less potent than acetylcholine as an endothelium-dependent vasodilator, this compound is about 500 times less potent than the free acid form. researchgate.netnih.gov These findings suggest that the C-terminal amide modification significantly reduces the molecule's efficacy in mediating vasorelaxation via endothelial receptors. researchgate.netnih.gov The vasorelaxation caused by both Endothelin (16-21) and its amide suggests the existence of a specific receptor on the endothelium responsible for this action. researchgate.netnih.gov
Comparative Vasorelaxant Potency in Rat Mesenteric Bed
| Compound | Relative Potency | Mechanism |
|---|---|---|
| Acetylcholine | Baseline Reference | Endothelium-Dependent |
| Endothelin (16-21) | ~10x less potent than Acetylcholine | Endothelium-Dependent |
| This compound | ~500x less potent than Endothelin (16-21) | Endothelium-Dependent |
Cardiac Myocyte Culture Systems
A comprehensive review of scientific literature reveals that while cardiac myocyte culture systems, including those derived from neonatal rats, are extensively used to study the hypertrophic and inotropic effects of the parent molecule Endothelin-1, specific research focusing on the direct effects of this compound in these models has not been reported.
In Vivo Preclinical Animal Models
The systemic cardiovascular effects of Endothelin (16-21) and its related peptides have been evaluated in anesthetized rat models to understand their integrated physiological response in vivo. researchgate.netnih.gov These studies have yielded intriguing results that contrast with in vitro findings. While the related fragment Endothelin (16-21) does not cause vasoconstriction in the isolated mesenteric bed, it produces a pressor response, increasing mean arterial pressure when administered in vivo. researchgate.netnih.gov
This pressor effect is significantly less potent than that of other endothelin peptides; for instance, Endothelin (16-21) is at least 100 times less potent than Endothelin-3 at increasing mean arterial pressure. researchgate.netnih.gov The data indicates that the systemic pressor response observed with Endothelin (16-21) is unlikely to be caused by vasoconstriction within the mesenteric vascular bed, suggesting its effects may be mediated in other vascular territories or through different mechanisms. nih.gov The ability of endothelin peptides to cause systemic vasodepressor responses is not directly correlated with their capacity to induce endothelium-dependent relaxation in the mesenteric circulation. nih.gov Although specific quantitative hemodynamic data for the amide version is not detailed, the studies group it with peptides that have systemic blood pressure effects in anesthetized rats. researchgate.netnih.gov
In Vivo vs. In Vitro Effects of Endothelin (16-21) in Rats
| Experimental Model | Parameter Measured | Observed Effect of Endothelin (16-21) |
|---|---|---|
| Isolated Mesenteric Bed (In Vitro) | Vascular Tone | No vasoconstriction |
| Anesthetized Rat (In Vivo) | Mean Arterial Pressure | Pressor response (increase) |
Genetically modified mouse models, particularly those with targeted deletion of the Endothelin B (ETB) receptor (Ednrb-/- mice), have been instrumental in delineating the functions of the endothelin system. nih.goved.ac.uk These models have confirmed that the ETB receptor is responsible for mediating both vasodilator and vasoconstrictor responses to ETB-selective agonists. ed.ac.uk Furthermore, endothelial cell-specific ETB receptor knockout mice have been pivotal in demonstrating the crucial role of these receptors in the clearance of circulating Endothelin-1. nih.govnih.gov However, based on available scientific literature, no studies have been published that utilize ETB receptor knockout models to investigate the specific receptor pathways or functions of this compound.
Future Research Directions for Endothelin 16 21 Amide
Development of Novel Endothelin (16-21) Amide Derivatives with Enhanced Receptor Selectivity or Biased Signaling
The C-terminal hexapeptide of endothelin (residues 16-21) is crucial for receptor binding and activation. nih.govsu-5416.com Future research is focused on creating derivatives of this fragment to achieve greater selectivity for either the endothelin A (ETA) or endothelin B (ETB) receptor subtypes, as well as to elicit biased signaling.
Receptor Selectivity: Structure-activity relationship studies have shown that the C-terminal region is a key determinant of receptor interaction. nih.gov While many truncated endothelin-1 (B181129) (ET-1) analogues tend to show a preference for the ETB receptor, modifications to the hexapeptide sequence can shift this selectivity. nih.gov For instance, research has led to the development of ETA-selective agonists by modifying fragments of ET-1, demonstrating that it is possible to engineer selectivity into these smaller peptides. nih.gov The design of such derivatives is critical, as the two receptor subtypes can mediate different, and sometimes opposing, physiological effects. ETA receptors, primarily located on vascular smooth muscle cells, are mainly responsible for vasoconstriction and cell proliferation, whereas ETB receptors on endothelial cells typically mediate vasodilation. guidetopharmacology.orgnih.govahajournals.org
Biased Signaling: A significant frontier in pharmacology is the development of "biased agonists." These molecules selectively activate one of a receptor's downstream signaling pathways over others. Endothelin receptors, like many G protein-coupled receptors (GPCRs), can signal through G proteins or through β-arrestin pathways. nih.govfrontiersin.org These pathways can lead to distinct cellular outcomes. Biased agonists that preferentially activate G protein signaling or β-arrestin signaling could offer more targeted therapeutic effects with fewer side effects. nih.govresearchgate.net
Developing derivatives of this compound that act as biased agonists is a key research goal. frontiersin.org Such compounds would be invaluable tools for dissecting the specific roles of G protein-dependent and β-arrestin-dependent signaling in the various physiological and pathophysiological processes regulated by the endothelin system. nih.govfrontiersin.org Research into the signaling profiles of different endothelin derivatives has shown that modifications to the peptide's structure can indeed alter its signaling properties. nih.gov
| Research Area | Objective | Rationale | Key Structural Elements |
|---|---|---|---|
| Enhanced Receptor Selectivity | Develop derivatives that preferentially bind to either ETA or ETB receptors. | To target specific physiological effects, such as vasoconstriction (ETA) or vasodilation (ETB), more precisely. guidetopharmacology.orgnih.gov | Amino acid substitutions within the 16-21 sequence; modifications to the C-terminal carboxylic function. nih.gov |
| Biased Signaling | Create derivatives that selectively activate either G protein or β-arrestin pathways. | To isolate specific cellular responses and develop therapeutics with improved side-effect profiles. frontiersin.orgnih.govresearchgate.net | Conformational changes induced by ligand binding that stabilize the receptor in a state favoring one pathway. nih.gov |
Application of Advanced Structural Biology Techniques for Receptor-Ligand Complex Elucidation
A deeper understanding of how this compound and its derivatives interact with ETA and ETB receptors at the atomic level is crucial for rational drug design. Advanced structural biology techniques are central to achieving this goal.
Cryo-Electron Microscopy (Cryo-EM): Recent breakthroughs have included the determination of cryo-EM structures of the endothelin receptors bound to their ligands. ebi.ac.uk These structures provide unprecedented insight into the binding pocket and the conformational changes that occur upon receptor activation. They reveal a highly conserved recognition mode for ET-1 and highlight the features that determine ligand selectivity between the receptor subtypes. ebi.ac.uk Future studies using cryo-EM could elucidate the precise binding mode of this compound and its derivatives, explaining how specific modifications lead to enhanced selectivity or biased signaling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies can determine the three-dimensional structure of peptides like this compound in solution. oup.com This technique is valuable for understanding the peptide's conformational dynamics and how it might change upon interacting with a receptor. Previous studies have indicated that the C-terminal tail of ET-1, including the 16-21 region, can form an ordered α-helical structure, which is important for its biological activity. oup.com
By combining these techniques, researchers can build a comprehensive picture of the receptor-ligand interaction, from the initial binding event to the propagation of the signal inside the cell. This knowledge is essential for designing next-generation ligands with finely tuned pharmacological properties.
Investigation of this compound in Underexplored Physiological and Pathophysiological Contexts
While the role of the endothelin system is well-established in cardiovascular regulation, its involvement in other physiological and disease processes is an active area of investigation. The this compound fragment, and its derivatives, can serve as valuable research tools to probe these functions.
Hypertension and Renal Disease: The endothelin system is known to be activated in several models of salt-sensitive hypertension and plays a role in renal dysfunction. ahajournals.orgmdpi.com ET-1 contributes to vascular and cardiac hypertrophy, processes central to hypertensive disease. ahajournals.org It also regulates renal blood flow, glomerular filtration rate, and sodium excretion. mdpi.com Using fragments like this compound could help to dissect the specific contribution of C-terminal binding to the renal and vascular effects seen in hypertension and diabetic nephropathy. nih.govmdpi.com
Cancer: Aberrant expression of endothelin receptors has been observed in several malignancies, including ovarian cancer. frontiersin.org The ET-1 axis can promote tumorigenesis and metastatic progression. frontiersin.org Investigating the effects of specific fragments like this compound could clarify the role of receptor activation in cancer cell proliferation and survival, potentially opening new avenues for therapeutic intervention.
Neuroinflammation and Pain: There is emerging evidence that endothelin peptides are involved in pain signaling and neurogenic inflammation. su-5416.com Exploring the activity of C-terminal fragments in these contexts could reveal novel mechanisms and targets for managing pain and inflammatory conditions of the nervous system.
| Pathophysiological Context | Potential Role of Endothelin System | Application of this compound |
|---|---|---|
| Hypertension | Mediates vasoconstriction, vascular remodeling, and cardiac hypertrophy. ahajournals.org | To isolate the specific vascular effects mediated by the C-terminal binding domain. |
| Renal Disease | Regulates renal blood flow and sodium balance; involved in diabetic nephropathy. nih.govmdpi.com | To study the peptide's impact on glomerular and tubular function. |
| Ovarian Cancer | Promotes tumor growth, proliferation, and metastasis. frontiersin.org | To investigate the role of ET receptor activation in cancer signaling pathways. |
| Pain and Neuroinflammation | Involved in pain signaling pathways. su-5416.com | To explore its potential as a modulator of neurogenic inflammation. |
Q & A
Q. What structural features of Endothelin (16-21) amide are critical for its biological activity?
The C-terminal tryptophan (Trp) residue in its free acid form is essential for vasodilatory activity. Amidation of this residue reduces potency by 2–3 orders of magnitude in isolated tissues like the mesenteric bed, as observed in dose-response studies comparing endothelin (16-21) (free acid) and its amide . Additionally, the peptide requires intact disulphide bonds in full-length endothelins to mediate endothelium-dependent relaxation, suggesting a conserved structural mechanism .
Q. How does this compound interact with endothelin receptors in vascular tissues?
this compound binds to endothelial receptors distinct from smooth muscle receptors mediating contraction. In the guinea-pig trachea and mesenteric bed, its vasorelaxant effects suggest interaction with a receptor subtype analogous to ETB, which is linked to nitric oxide (NO) release. However, systemic pressor responses in vivo (e.g., in anesthetized rats) indicate off-target effects or activation of alternative pathways .
Q. What experimental models are suitable for studying the vascular effects of this compound?
- Isolated perfused mesenteric beds : Preconstricted with methoxamine, used to quantify endothelium-dependent relaxation (e.g., EC50 values) via dose-response curves .
- In vivo rat models : Monitor systemic blood pressure changes to assess pressor/depressor responses. Note: this compound lacks mesenteric vasoconstriction in vitro but induces pressor effects in vivo, highlighting tissue-specific receptor expression .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro vasodilation and in vivo pressor effects of this compound?
- Hypothesis testing : Evaluate receptor expression gradients (e.g., ETA vs. ETB) across vascular beds using immunohistochemistry or qPCR.
- Pharmacological blockade : Use selective antagonists (e.g., BQ-123 for ETA, BQ-788 for ETB) to isolate receptor contributions .
- Tissue-specific knockout models : Validate endothelial vs. smooth muscle receptor roles .
Q. What methodologies differentiate endothelin receptor subtypes (ETA vs. ETB) in studies of this compound?
- Binding assays : Radiolabeled endothelin-1 (ET-1) competition studies in transfected cell lines expressing ETA or ETB.
- Functional assays : Measure cAMP or Ca<sup>2+</sup> flux in response to peptide analogs. ETB activation typically induces NO-mediated relaxation, while ETA triggers vasoconstriction .
- Structural analysis : NMR or crystallography to map peptide-receptor interaction sites, particularly the conserved C-terminal domain .
Q. How does this compound compare to other endothelin fragments in receptor selectivity and potency?
Q. What are the implications of biphasic responses (relaxation/contraction) to this compound in smooth muscle studies?
In guinea-pig ileum, biphasic effects suggest dual signaling pathways:
- Relaxation : Mediated by ETB-NO-cGMP.
- Contraction : Linked to ETA-Ca<sup>2+</sup> influx. Experimental design should include:
- Ion substitution : Low-Na<sup>+</sup> medium to dissect Na<sup>+</sup>/Ca<sup>2+</sup> flux contributions .
- Kinetic analysis : Time-course studies to separate transient vs. sustained phases .
Methodological Considerations
Q. How should researchers optimize synthesis and purification of this compound for functional studies?
- Solid-phase synthesis : Use Fmoc-Trp(Pbf)-OH resin to preserve Trp integrity.
- HPLC purification : C18 reverse-phase columns (e.g., Discovery® C16 amide, 5 µm) with acetonitrile/water gradients .
- Quality control : Amino acid analysis, mass spectrometry (MS), and circular dichroism (CD) to confirm purity (>98%) and secondary structure .
Q. What statistical approaches are recommended for analyzing dose-response data in endothelin studies?
- Non-linear regression : Fit sigmoidal curves using modified Marquardt algorithms (e.g., Harwell routine VBO1A) to calculate EC50, Hill coefficient (nH), and maximal response (Rmax) .
- Error analysis : Report ±s.e.mean for biological replicates and use ANOVA for multi-group comparisons .
Key Data Contradictions and Open Questions
- Contradiction : this compound lacks vasoconstrictor activity in vitro but induces systemic hypertension in vivo.
Resolution hypothesis : Off-target activation of adrenergic receptors or cross-talk with angiotensin pathways . - Open question : Does this compound modulate non-vascular tissues (e.g., neuronal or renal systems)? Limited data exist beyond vascular/ileal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
